N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a pyrimidine ring and substituted with a sulfanylacetamide group. The 3-position of the pyrimidinone ring is modified with a 3-(propan-2-yloxy)propyl chain, while the acetamide moiety is linked to a 4-ethylphenyl group.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-4-18-10-12-19(13-11-18)27-22(30)16-34-26-28-23-20-8-5-6-9-21(20)33-24(23)25(31)29(26)14-7-15-32-17(2)3/h5-6,8-13,17H,4,7,14-16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJKZPCQUMSYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound exhibits dose-dependent “anxiolytic” properties in the elevated plus-maze and the punished drinking tests in rats. It was also active in the two-compartment test in mice. The “anxiolytic” effects were antagonized by the benzodiazepine antagonists, flumazenil and ZK 93426.
Pharmacokinetics
The compound exhibits anticonvulsant, sedative, myorelaxant, and amnesic effects at doses 3–30 times higher than those required for “anxiolytic” activity
Result of Action
It is known that the compound has potential anxiolytic effects.
Comparison with Similar Compounds
Core Heterocycle Variations
- Benzothieno[2,3-d]pyrimidinone Analogues: Compounds such as 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide () share a benzothieno-pyrimidinone core instead of benzofuro-pyrimidinone.
- Hexahydro vs. Dihydro Derivatives: Hexahydro derivatives (e.g., 3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl) exhibit saturated rings, enhancing conformational flexibility but reducing aromaticity, which may affect target selectivity .
Substituent Modifications
- Alkoxypropyl Chains :
The 3-(propan-2-yloxy)propyl group in the target compound differs from analogues like 3-(3-ethoxypropyl) () or 3-(4-ethoxyphenyl) (). Longer or branched alkoxy chains may improve lipophilicity and membrane permeability but could sterically hinder target interactions . - Aryl Acetamide Groups :
Substitution at the phenyl ring (e.g., 4-ethylphenyl vs. 4-isopropylphenyl in or 4-methylphenyl in ) influences steric and electronic properties. Ethyl groups provide moderate hydrophobicity compared to bulkier isopropyl substituents, balancing solubility and target engagement .
Physicochemical Properties
Notes: The target compound’s lower logP compared to ’s analogue suggests improved aqueous solubility, critical for bioavailability. However, the benzofuro core may reduce metabolic stability relative to benzothieno derivatives .
Bioactivity and Pharmacological Potential
Enzyme Inhibition
- Kinase Targets: Pyrimidinone-sulfanylacetamide hybrids are associated with kinase inhibition (e.g., ROCK1 in ). The target compound’s benzofuropyrimidinone core may mimic ATP-binding motifs in kinases, though its activity likely differs from benzothieno derivatives due to electronic and steric variations .
- Cytotoxicity : Compounds like N-(4-hydroxyphenethyl)acetamide () show moderate cytotoxicity (38–43% mortality in brine shrimp assays). The 4-ethylphenyl group in the target compound may enhance cytotoxicity compared to smaller substituents .
Preparation Methods
Cyclocondensation of Benzofuran-3-carboxylic Acid Derivatives
A validated method involves reacting 2-aminobenzofuran-3-carboxylic acid with urea or thiourea derivatives under acidic conditions. For example:
Microwave-Assisted Cyclization
Modern protocols employ microwave irradiation to accelerate ring formation:
- Reactants : 3-cyano-4-methylbenzofuran (1.0 eq), guanidine hydrochloride (1.5 eq)
- Conditions : DMF solvent, 180°C, 20 minutes under 300 W microwave.
- Yield : 85% (vs. 62% conventional heating).
Propan-2-yloxypropyl Side Chain Functionalization
The 3-(propan-2-yloxy)propyl moiety is introduced via alkylation:
Williamson Ether Synthesis
Phase-Transfer Catalysis
For improved efficiency:
- Catalyst : Tetrabutylammonium bromide (0.1 eq)
- Base : NaOH (50% aq.)
- Solvent : Toluene/water biphasic system
- Yield : 89%.
Acetamide Coupling with N-(4-ethylphenyl) Group
Final functionalization employs acylation and Buchwald-Hartwig amination:
Acylation of Thiol Intermediate
Palladium-Catalyzed C–N Bond Formation
Industrial-Scale Production Considerations
Analytical Validation of Synthetic Steps
Critical quality control metrics for intermediates:
Spectroscopic Benchmarks
Comparative Evaluation of Synthetic Routes
| Method | Steps | Total Yield | Purity | Cost Index |
|---|---|---|---|---|
| Classical | 6 | 34% | 98% | 1.00 |
| Microwave-Assisted | 5 | 48% | 99% | 0.82 |
| Flow Chemistry | 4 | 52% | 99.5% | 0.67 |
Flow chemistry approaches reduced solvent consumption by 72% compared to batch processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
